Lamotrigine-13C3,d3 is a stable isotope-labeled derivative of lamotrigine, an antiepileptic drug classified under the phenyltriazine group. Lamotrigine is primarily utilized in the management of epilepsy and bipolar disorder due to its mechanism of stabilizing neuronal membranes and inhibiting the release of excitatory neurotransmitters. The labeled compound, Lamotrigine-13C3,d3, serves as an essential tool in scientific research, particularly for tracing and quantification in various studies, including pharmacokinetics and drug metabolism .
The synthesis of Lamotrigine-13C3,d3 involves incorporating carbon-13 and deuterium isotopes into the lamotrigine molecule. This process typically utilizes labeled reagents and catalysts to ensure isotopic incorporation at specific positions within the molecular structure.
The synthetic routes may include:
Industrial production follows similar methodologies but on a larger scale, emphasizing stringent quality control to maintain purity and isotopic enrichment. Advanced analytical techniques, such as mass spectrometry, are crucial for verifying the isotopic composition and purity of the synthesized compound.
The molecular structure of Lamotrigine-13C3,d3 can be represented as follows:
Lamotrigine-13C3,d3 can undergo various chemical reactions including:
Common reagents used in these reactions include:
The reaction conditions typically involve controlled temperatures and pH levels to direct the desired pathways effectively. Major products from these reactions include N-oxide derivatives from oxidation and reduced triazine compounds from reduction processes .
Lamotrigine-13C3,d3 functions similarly to lamotrigine by selectively blocking voltage-gated sodium channels. This inhibition reduces neuronal excitability and stabilizes mood in individuals with bipolar disorder while controlling seizures in epilepsy patients. The compound's mechanism involves modulating neurotransmitter release and enhancing inhibitory neurotransmission .
Lamotrigine-13C3,d3 is characterized by:
Key chemical properties include:
The compound's stability under various conditions makes it suitable for extensive scientific applications .
Lamotrigine-13C3,d3 has significant applications in several scientific fields:
These applications highlight its importance as a research tool in understanding drug behavior within biological systems and improving therapeutic practices .
Lamotrigine-13C3,d3 (CAS 1246815-13-3) is a stable isotope-labeled analog of the anticonvulsant drug lamotrigine. Its molecular formula is C₆¹³C₃H₄D₃Cl₂N₅, with a molecular weight of 262.09 g/mol [2] [10]. The compound features three carbon-13 (¹³C) atoms at the 3,5,6-positions of the triazine ring and three deuterium (D) atoms replacing protons at the 4',5',6'-positions of the dichlorophenyl ring [4] [10]. This strategic isotopic substitution preserves the compound's stereoelectronic properties while creating a distinct mass signature (+6 Da compared to unlabeled lamotrigine). The structural modifications occur at metabolically stable sites, ensuring the isotopic labels remain intact during biological processing [2] [4].
Table 1: Structural Characteristics of Lamotrigine-13C3,d3
Property | Specification |
---|---|
CAS Number | 1246815-13-3 |
Molecular Formula | C₆¹³C₃H₄D₃Cl₂N₅ |
Molecular Weight | 262.09 g/mol |
Isotopic Enrichment | ≥98% ¹³C and D |
Label Positions | ¹³C: Triazine ring (positions 3,5,6); D: Phenyl ring (4',5',6') |
Chemical Purity | ≥98% (HPLC) |
Stable isotope labeling serves as an indispensable tool in modern drug research by enabling precise tracking of drug molecules without altering their biochemical behavior. Lamotrigine-13C3,d3 functions as an internal standard in quantitative mass spectrometry, compensating for analytical variability during sample preparation and ionization [2] . Its near-identical chemical properties to unlabeled lamotrigine allow for accurate correction of matrix effects and recovery losses in complex biological matrices like plasma, serum, and brain tissue [10]. This precision is critical for:
The compound's distinct mass spectral signature (m/z 256→211 for unlabeled vs. 262→217 for labeled) enables unambiguous detection in LC-MS/MS systems, eliminating cross-talk between analyte and internal standard channels .
The development of isotopically labeled anticonvulsants emerged from the need to address complex pharmacokinetic challenges in epilepsy management. Lamotrigine's metabolic pathway—primarily hepatic glucuronidation via UGT1A4—exhibits significant interindividual variability due to genetic polymorphisms and drug interactions [9]. Early analytical methods (e.g., HPLC-UV) lacked specificity to distinguish lamotrigine from its metabolites or co-administered drugs, leading to inaccurate concentration estimates .
The introduction of Lamotrigine-13C3,d3 in the 2010s revolutionized lamotrigine quantification by enabling:
This evolution mirrored industry-wide adoption of stable isotopes in CNS drug research, particularly for drugs with narrow therapeutic indices where precise exposure monitoring is clinically imperative. The compound's design specifically addresses lamotrigine's metabolic vulnerabilities, including auto-induction risks and interactions with glucuronidation inducers/inhibitors (e.g., valproate, carbamazepine) [9].
Table 2: Evolution of Lamotrigine Analytical Methods Using Isotopic Standards
Era | Method | Limitations | Advances Enabled by 13C3,d3 Standard |
---|---|---|---|
1990s-2000s | HPLC-UV | Low sensitivity (LLOQ >1 μg/mL); long run times; matrix interference | N/A |
Early 2000s | GC-MS | Derivatization required; thermal degradation risk | Elimination of derivatization |
2010s-present | LC-MS/MS with 13C3,d3 | N/A | LLOQ 8 ng/mL; 3.5 min/sample; 96% recovery; multiplexed metabolite analysis |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9